17-Methyl-estra-3,5-diene-3,17-diol diacetate 17-Methyl-estra-3,5-diene-3,17-diol diacetate
Brand Name: Vulcanchem
CAS No.: 95564-05-9
VCID: VC0030027
InChI: InChI=1S/C23H32O4/c1-14(24)26-17-6-8-18-16(13-17)5-7-20-19(18)9-11-22(3)21(20)10-12-23(22,4)27-15(2)25/h5,13,18-21H,6-12H2,1-4H3/t18-,19+,20+,21-,22-,23?/m0/s1
SMILES: CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C)OC(=O)C)C
Molecular Formula: C₂₃H₃₂O₄
Molecular Weight: 372.5

17-Methyl-estra-3,5-diene-3,17-diol diacetate

CAS No.: 95564-05-9

Cat. No.: VC0030027

Molecular Formula: C₂₃H₃₂O₄

Molecular Weight: 372.5

* For research use only. Not for human or veterinary use.

17-Methyl-estra-3,5-diene-3,17-diol diacetate - 95564-05-9

Specification

CAS No. 95564-05-9
Molecular Formula C₂₃H₃₂O₄
Molecular Weight 372.5
IUPAC Name [(8R,9S,10R,13S,14S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C23H32O4/c1-14(24)26-17-6-8-18-16(13-17)5-7-20-19(18)9-11-22(3)21(20)10-12-23(22,4)27-15(2)25/h5,13,18-21H,6-12H2,1-4H3/t18-,19+,20+,21-,22-,23?/m0/s1
SMILES CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C)OC(=O)C)C

Introduction

Chemical Identity and Structure

Molecular Formula and Weight

The molecular formula of 17-Methyl-estra-3,5-diene-3,17-diol diacetate is C23H32O4C_{23}H_{32}O_4, with a molecular weight of 372.5 g/mol . This formula indicates the presence of 23 carbon atoms, 32 hydrogen atoms, and four oxygen atoms within the molecule. The compound is classified as a diacetate due to the presence of two acetyl functional groups attached to the core steroid structure.

IUPAC Name and Structural Representation

The IUPAC name for this compound is [(8R,9S,10R,13S,14S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate . Its chemical structure consists of a cyclopenta[a]phenanthrene backbone typical of steroids. The stereochemistry is defined by multiple chiral centers at positions 8, 9, 10, 13, 14, and 17.

A simplified SMILES representation is: CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CCC4(C)OC(=O)C)C . This notation captures the spatial arrangement and connectivity of atoms within the molecule.

CAS Registry Number

The compound is registered under CAS number 95564-05-9, which uniquely identifies it in chemical databases for research and industrial applications .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H32O4C_{23}H_{32}O_4
Molecular Weight372.5 g/mol
CAS Number95564-05-9
LogP~4.54770
Exact Mass372.21400

Synthesis Pathways

General Synthetic Approach

The synthesis of 17-Methyl-estra-3,5-diene-3,17-diol diacetate typically involves acetylation reactions applied to estrane derivatives. Acetylation introduces acetyl groups (-COCH₃) at specific hydroxyl positions on the steroid framework to produce the diacetate form.

Starting Materials

Estrane derivatives serve as precursors in the synthesis process . These compounds are modified through selective functionalization techniques that target specific hydroxyl groups at positions C(3) and C(17). Common reagents include acetic anhydride or acetyl chloride in the presence of catalysts such as pyridine.

Reaction Mechanisms

The acetylation mechanism involves nucleophilic attack by hydroxyl groups on acetic anhydride or acetyl chloride molecules. This reaction proceeds under mild conditions and results in the formation of ester bonds at the targeted sites.

Table: Synthesis Overview

StepDescriptionReagents Used
Precursor PreparationIsolation/modification of estrane derivativesEstrane derivatives
AcetylationIntroduction of acetyl groupsAcetic anhydride/pyridine

Applications in Research

Pharmaceutical Intermediates

One prominent application of this compound lies in its use as an intermediate for synthesizing other steroid derivatives with potential pharmaceutical utility. These derivatives often exhibit biological activities such as hormone receptor modulation or anti-inflammatory effects.

Biological Studies

Steroid derivatives synthesized using this compound are frequently studied for their interactions with hormone receptors and their roles in metabolic pathways. Such research aims to uncover therapeutic uses for steroid-based drugs in treating hormonal disorders or cancers.

Application AreaDescription
Pharmaceutical SynthesisIntermediate for steroid-based drugs
Biological ResearchStudy of receptor interactions/metabolism

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